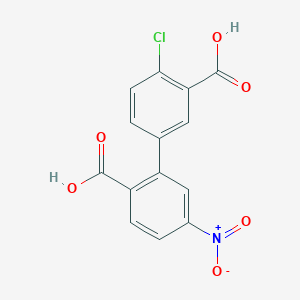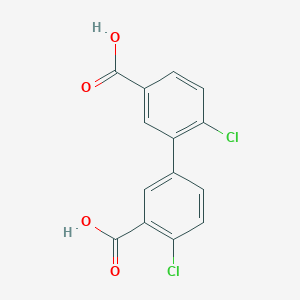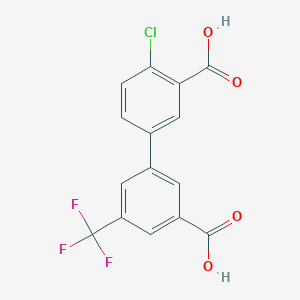![molecular formula C17H14FNO3 B6409642 2-[3-(Cyclopropylaminocarbonyl)phenyl]-5-fluorobenzoic acid, 95% CAS No. 1261914-61-7](/img/structure/B6409642.png)
2-[3-(Cyclopropylaminocarbonyl)phenyl]-5-fluorobenzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(Cyclopropylaminocarbonyl)phenyl]-5-fluorobenzoic acid, also known as 3-Cyclopropylaminocarbonyl-2-fluorobenzoic acid (CPFBA), is an organic compound with the molecular formula C11H10FNO3. CPFBA is a white crystalline solid that is soluble in organic solvents such as dimethylformamide and dimethyl sulfoxide (DMSO). CPFBA has been used in a variety of scientific research applications, including drug discovery, organic synthesis, and biochemistry.
Applications De Recherche Scientifique
CPFBA has been used in a variety of scientific research applications, including drug discovery, organic synthesis, and biochemistry. In drug discovery, CPFBA has been used as a starting material for the synthesis of novel small molecule inhibitors of the enzyme dihydroorotate dehydrogenase (DHODH). In organic synthesis, CPFBA has been used as a precursor for the synthesis of a variety of heterocyclic compounds. In biochemistry, CPFBA has been used to study the role of DHODH in the regulation of the cell cycle and in the regulation of cell death.
Mécanisme D'action
CPFBA is a reversible inhibitor of DHODH, which is an enzyme involved in the de novo synthesis of pyrimidine nucleotides. By inhibiting DHODH, CPFBA prevents the synthesis of pyrimidine nucleotides, which are necessary for DNA replication and cell proliferation. In addition, CPFBA has been shown to induce apoptosis in cancer cells by disrupting the mitochondrial membrane potential and activating caspase-dependent apoptosis pathways.
Biochemical and Physiological Effects
CPFBA has been shown to inhibit the proliferation of a variety of cancer cell lines in vitro, including human breast cancer cells, human lung cancer cells, and human colon cancer cells. In addition, CPFBA has been shown to induce apoptosis in cancer cells by disrupting the mitochondrial membrane potential and activating caspase-dependent apoptosis pathways.
Avantages Et Limitations Des Expériences En Laboratoire
CPFBA has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is soluble in a variety of organic solvents. Additionally, it is a reversible inhibitor of DHODH, which allows for the regulation of pyrimidine nucleotide synthesis. However, CPFBA can be toxic to cells in high concentrations, and it must be handled carefully in the laboratory.
Orientations Futures
The potential applications of CPFBA are far-reaching. Further research is needed to explore the efficacy of CPFBA in the treatment of various types of cancer. Additionally, CPFBA could be used to study the role of DHODH in other cellular processes, such as DNA repair and cell cycle regulation. Finally, CPFBA could be used to synthesize novel small molecule inhibitors of DHODH for drug discovery.
Méthodes De Synthèse
CPFBA can be synthesized from cyclopropylamine, 5-fluorobenzoic acid, and acetic anhydride in a five-step reaction. The first step involves the reaction of cyclopropylamine and 5-fluorobenzoic acid to form a cyclopropylaminocarbonyl-5-fluorobenzoic acid. This intermediate is then reacted with acetic anhydride to form the final product, CPFBA.
Propriétés
IUPAC Name |
2-[3-(cyclopropylcarbamoyl)phenyl]-5-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO3/c18-12-4-7-14(15(9-12)17(21)22)10-2-1-3-11(8-10)16(20)19-13-5-6-13/h1-4,7-9,13H,5-6H2,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZGZRYHAOIWPTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=CC(=C2)C3=C(C=C(C=C3)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20691737 |
Source


|
| Record name | 3'-(Cyclopropylcarbamoyl)-4-fluoro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20691737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(Cyclopropylaminocarbonyl)phenyl]-5-fluorobenzoic acid | |
CAS RN |
1261914-61-7 |
Source


|
| Record name | 3'-(Cyclopropylcarbamoyl)-4-fluoro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20691737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-[3-(Cyclopropylaminocarbonyl)phenyl]-5-hydroxybenzoic acid, 95%](/img/structure/B6409621.png)
![2-[3-(Cyclopropylaminocarbonyl)phenyl]-4-fluorobenzoic acid, 95%](/img/structure/B6409624.png)
![4-[3-(Cyclopropylaminocarbonyl)phenyl]-3-hydroxybenzoic acid, 95%](/img/structure/B6409631.png)
![3-[3-(Cyclopropylaminocarbonyl)phenyl]-4-fluorobenzoic acid, 95%](/img/structure/B6409639.png)
![4-[3-(Cyclopropylaminocarbonyl)phenyl]-3-methoxybenzoic acid, 95%](/img/structure/B6409645.png)
![3-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methoxybenzoic acid, 95%](/img/structure/B6409650.png)
![5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-fluorobenzoic acid, 95%](/img/structure/B6409651.png)
![4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxybenzoic acid, 95%](/img/structure/B6409654.png)